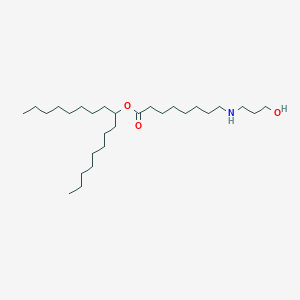
Heptadecan-9-yl 8-(3-hydroxypropylamino)octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptadecan-9-yl 8-(3-hydroxypropylamino)octanoate is a lipid compound featuring a propanolamine headgroup, an octanoate ester, and a branched C17 tail . It is primarily used in drug delivery systems due to its unique structural properties that facilitate the encapsulation and transport of therapeutic agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-(3-hydroxypropylamino)octanoate typically involves the esterification of heptadecanoic acid with 3-hydroxypropylamine under controlled conditions . The reaction is catalyzed by an acid or base, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield . The reaction conditions are optimized to maximize the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
Heptadecan-9-yl 8-(3-hydroxypropylamino)octanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides and alkoxides are employed in substitution reactions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amines.
Aplicaciones Científicas De Investigación
Heptadecan-9-yl 8-(3-hydroxypropylamino)octanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Employed in the study of lipid metabolism and membrane dynamics.
Medicine: Utilized in drug delivery systems to enhance the bioavailability of therapeutic agents.
Industry: Applied in the formulation of cosmetics and personal care products due to its emulsifying properties
Mecanismo De Acción
The mechanism of action of Heptadecan-9-yl 8-(3-hydroxypropylamino)octanoate involves its integration into lipid bilayers, where it can modulate membrane fluidity and permeability . This property is particularly useful in drug delivery, as it facilitates the encapsulation and release of therapeutic agents at target sites . The compound interacts with specific molecular targets, such as membrane proteins and lipid rafts, to exert its effects .
Comparación Con Compuestos Similares
Similar Compounds
Heptadecan-9-yl 8-(2-hydroxyethylamino)octanoate: Similar structure but with a hydroxyethyl group instead of a hydroxypropyl group.
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-nonyloxy)-8-oxooctyl)amino: Contains additional functional groups that enhance its lipid-modifying properties.
Uniqueness
Heptadecan-9-yl 8-(3-hydroxypropylamino)octanoate is unique due to its specific combination of a propanolamine headgroup and a branched C17 tail, which provides distinct physicochemical properties that are advantageous for drug delivery applications .
Propiedades
Fórmula molecular |
C28H57NO3 |
|---|---|
Peso molecular |
455.8 g/mol |
Nombre IUPAC |
heptadecan-9-yl 8-(3-hydroxypropylamino)octanoate |
InChI |
InChI=1S/C28H57NO3/c1-3-5-7-9-12-16-21-27(22-17-13-10-8-6-4-2)32-28(31)23-18-14-11-15-19-24-29-25-20-26-30/h27,29-30H,3-26H2,1-2H3 |
Clave InChI |
QUHNXVIIWUQJSB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCNCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


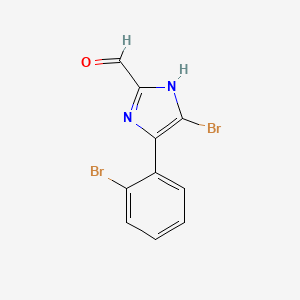
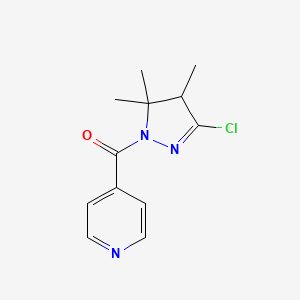
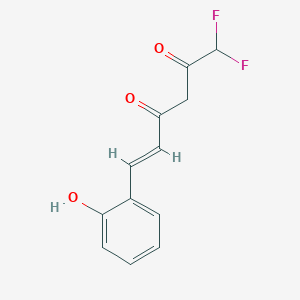
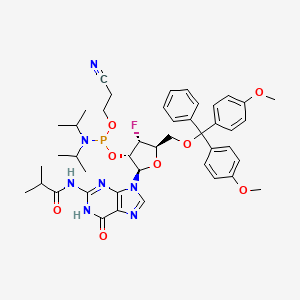
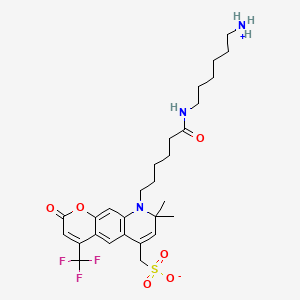
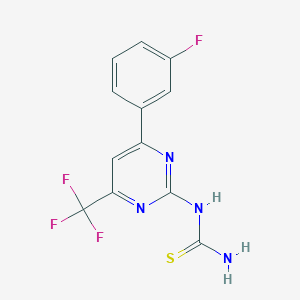
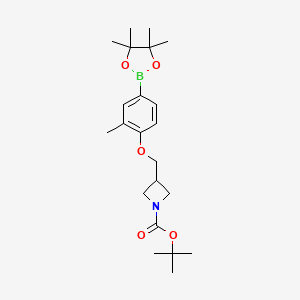
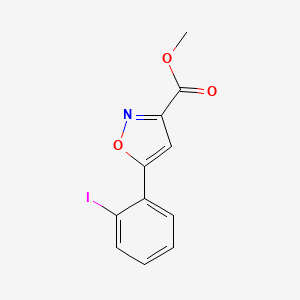
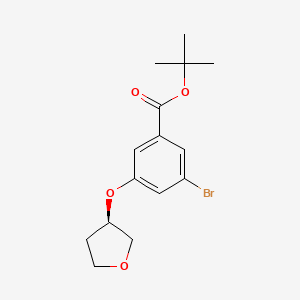
![1-[1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13714053.png)
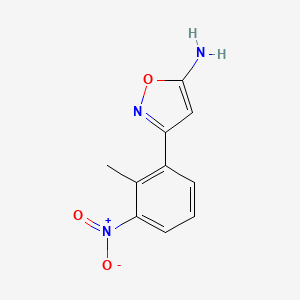
![4,7-Bis[4-[2-(2-methoxyethoxy)ethoxy]phenyl]benzo[c][1,2,5]thiadiazole-5,6-diamine](/img/structure/B13714060.png)
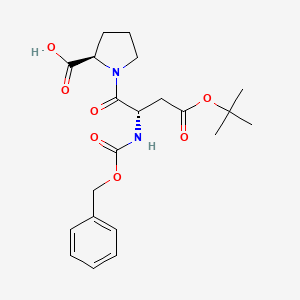
![[4-(5-Fluoro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine](/img/structure/B13714093.png)
